Chemical Properties of Biphenyl-3,3',4,4'-tetracarbaldehyde
Chemical Properties of Biphenyl-3,3',4,4'-tetracarbaldehyde
Technical Monograph & Application Guide
Executive Summary
Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7 ) is a specialized tetra-functional aromatic building block characterized by two phthalaldehyde moieties connected at the 4,4'-positions. Unlike its more common isomer (biphenyl-3,3',5,5'-tetracarbaldehyde) which forms hexagonal 2D networks, the 3,3',4,4'-isomer possesses ortho-positioned aldehyde groups. This structural feature dictates a unique reactivity profile, primarily driving the formation of phenazine-linked ladder polymers and highly stable Covalent Organic Frameworks (COFs) via double condensation reactions.
For drug development and materials scientists, this molecule represents a critical "cornerstone" synthon. It enables the construction of fused heteroaromatic scaffolds (such as tetra-isoindoles and poly-phthalazines) which are chemically robust and possess extended
Molecular Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a biphenyl core where each phenyl ring is substituted with two formyl groups at the 3 and 4 positions.
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Symmetry :
or depending on conformer rotation around the biphenyl bond. -
Reactivity Hotspot : The vicinal (ortho) arrangement of aldehyde groups is the defining feature. This proximity allows for intramolecular cyclization upon reaction with nucleophiles, a pathway unavailable to the 3,5-substituted isomer.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 915978-19-7 |
| Molecular Formula | |
| Molecular Weight | 266.25 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMF, DMSO, CHCl |
| Melting Point | >200°C (Decomposition often competes with melting) |
| Storage | Inert atmosphere ( |
Synthetic Routes & Purification
Expert Insight: While oxidation of tetramethylbiphenyl is possible, it often yields over-oxidized acid byproducts. The most reliable route for high-purity applications (e.g., COF synthesis) is the controlled reduction of the corresponding nitrile or ester.
Primary Protocol: DIBAL-H Reduction
This method minimizes over-oxidation and preserves the delicate aldehyde functionality.
Precursors : 3,3',4,4'-Biphenyltetracarbonitrile or Tetramethyl biphenyl-3,3',4,4'-tetracarboxylate.
Step-by-Step Methodology :
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Setup : Flame-dry a 500 mL Schlenk flask and purge with Argon.
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Dissolution : Dissolve 10 mmol of the tetranitrile precursor in 100 mL of anhydrous dichloromethane (DCM) or Toluene.
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Cooling : Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents reduction to the alcohol.
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Addition : Dropwise add 4.5 equivalents of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene) over 30 minutes.
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Reaction : Stir at -78°C for 4 hours. Monitor via TLC (aldehyde spot appears, nitrile disappears).
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Quenching : Carefully quench with methanol (5 mL) at -78°C, followed by 10% HCl (50 mL).
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Hydrolysis : Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the intermediate imine/aluminum complex.
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Extraction : Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous . -
Purification : Recrystallize from chloroform/hexane or purify via flash column chromatography (SiO
, Hexane:EtOAc gradient).
Visualization of Synthetic Logic
Figure 1: Synthetic pathways to Biphenyl-3,3',4,4'-tetracarbaldehyde highlighting the radical bromination and ester reduction routes.
Chemical Reactivity Profile
The chemical utility of this molecule is defined by the ortho-phthalaldehyde motif.
Condensation with Diamines (The Phenazine Pathway)
Unlike isolated aldehydes that form simple imines (
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Mechanism : Initial imine formation is followed by intramolecular cyclization and aromatization.
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Result : A fully conjugated, ladder-type structure with high thermal stability.
Condensation with Primary Amines (The Isoindole Pathway)
Reaction with mono-amines leads to the formation of isoindoles or phthalimidines , which are often fluorescent.
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Application : This reaction is used to "cap" the aldehyde groups or to synthesize fluorescent markers in biological assays.
Oxidation
The aldehyde groups are susceptible to oxidation to carboxylic acids.
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Stability Warning : Prolonged exposure to air converts the surface to 3,3',4,4'-biphenyltetracarboxylic acid. Store under inert gas.
Application Focus: Covalent Organic Frameworks (COFs)
This is the primary high-value application. The 3,3',4,4'-isomer is used to synthesize Aza-fused COFs .
Topology Control
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3,3',5,5'-isomer : Forms hexagonal (hcb) topologies with large pores.
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3,3',4,4'-isomer (This molecule) : Forms dual-pore or rhombic topologies due to the twisted biphenyl backbone and ortho-linkages. When reacted with tetraamines (e.g., 3,3',4,4'-biphenyltetramine), it yields Phenazine-linked COFs .
Protocol: Synthesis of a Phenazine-Linked COF
Materials :
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Monomer A: Biphenyl-3,3',4,4'-tetracarbaldehyde (0.1 mmol)
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Monomer B: 3,3',4,4'-Biphenyltetramine (0.1 mmol)
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Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)
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Catalyst: 6M Acetic Acid (0.1 mL)
Workflow :
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Loading : Place monomers in a Pyrex tube (10 mL).
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Solvation : Add 1 mL of solvent mixture. Sonicate for 10 minutes to disperse.
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Catalysis : Add acetic acid catalyst.
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Degassing : Flash freeze in liquid
, pump to vacuum, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove . -
Sealing : Flame seal the tube under vacuum.
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Solvothermal Synthesis : Heat at 120°C for 3 days undisturbed.
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Isolation : Filter the resulting dark red/brown precipitate. Wash with THF and Acetone.
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Activation : Soxhlet extraction with THF for 24 hours, then dry under vacuum at 100°C.
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway for the formation of phenazine-linked frameworks from ortho-dialdehydes.
Safety & Handling (MSDS Summary)
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Handling : Use in a fume hood. Avoid dust formation.
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Storage : Store in a tightly closed container under nitrogen. Refrigerate (2-8°C) to prevent slow oxidation.
References
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Qian, H.-F., et al. (2010).[1] Crystal structure of Biphenyl-3,3',4,4'-tetraamine (Complementary monomer). Acta Crystallographica Section E. Retrieved from [Link]
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PubChem . (2025). Biphenyl-3,3',4,4'-tetracarboxylic Acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
